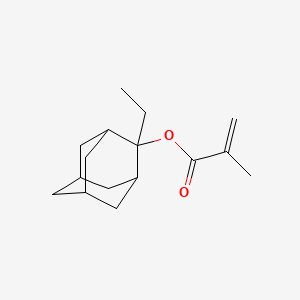

2-Ethyl-2-adamantyl methacrylate

Vue d'ensemble

Description

2-Ethyl-2-adamantyl methacrylate is a specialty monomer utilized in biomedical research, primarily for the synthesis of polymers . These polymers can be used to create drug delivery systems for targeted therapeutics, enhancing efficacy and reducing side effects in diseases such as cancer . The molecular formula of 2-Ethyl-2-adamantyl methacrylate is C16H24O2 .

Synthesis Analysis

The synthesis of 2-Ethyl-2-adamantyl methacrylate involves adding 2175ml of n-hexane to a 3L four-necked flask equipped with a stirring paddle, condenser tube, and thermometer . 97g of 2-ethyladamantanol is added to the system, followed by the slow addition of 0.0072g of polymerization inhibitor tetrachlorobenzoquinone . The reaction system is cooled down to -10°C, and 72.5g of vinyl methacrylate is slowly added dropwise . The reaction is kept for 6 hours .Molecular Structure Analysis

The molecular structure of 2-Ethyl-2-adamantyl methacrylate is represented by the InChI string:InChI=1S/C16H24O2/c1-4-16(18-15(17)10(2)3)13-6-11-5-12(8-13)9-14(16)7-11/h11-14H,2,4-9H2,1,3H3 . The Canonical SMILES representation is CCC1(C2CC3CC(C2)CC1C3)OC(=O)C(=C)C . Chemical Reactions Analysis

The chemical reactions involving 2-Ethyl-2-adamantyl methacrylate are primarily related to its use in the synthesis of polymers . The adamantyl groups introduced during the polymerization process afford steric hindrance to prevent side reactions and control the addition modes of the polymerization .Physical And Chemical Properties Analysis

The molecular weight of 2-Ethyl-2-adamantyl methacrylate is 248.36 g/mol . The computed XLogP3-AA value is 4.2 , indicating its lipophilicity. It has no hydrogen bond donor count .Applications De Recherche Scientifique

Advanced Photolithography

EAdMA: is utilized in the synthesis of ArF photoresist polymers . These polymers are crucial for advanced photolithography processes, such as ArF immersion lithography , which is used to produce patterns less than 50 nm . The use of EAdMA in photoresist polymers helps achieve uniform compositions and low polydispersity index values, which are beneficial for the lithography process.

Anti-Reflective Coatings

In the field of microlithography, EAdMA is incorporated into adamantyl terpolymers to improve the performance of light-sensitive developer-soluble bottom anti-reflective coatings (BARCs) . These BARCs are essential for reducing reflectivity from substrates, thereby improving resolution and processing latitude for semiconductor manufacturing.

Biomedical Research

EAdMA: serves as a specialty monomer in biomedical research for the synthesis of polymers used in drug delivery systems . These systems are designed to enhance the efficacy and reduce side effects of targeted therapeutics, particularly in the treatment of diseases like cancer.

Polymer Synthesis

The monomer is used in reversible addition-fragmentation chain transfer (RAFT) polymerization . This method allows for the creation of polymers with controlled molecular weight and structure, which is a significant advantage over traditional free radical polymerization.

Mécanisme D'action

Target of Action

2-Ethyl-2-adamantyl methacrylate is primarily used in the field of materials science. Its primary targets are various materials where it acts as a monomer for polymer synthesis . It is particularly used in the production of semiconductor photoresists, sealants for optical semiconductors, and optical-electronic components .

Mode of Action

The compound interacts with its targets through a process known as polymerization. This is a chemical reaction in which monomers, like 2-Ethyl-2-adamantyl methacrylate, react to form a polymer or a different compound . The compound can also react with hydroxyl groups to form ester linkages .

Biochemical Pathways

The polymerization process leads to the formation of high molecular weight polymers , which can be used in various applications, including the creation of drug delivery systems for targeted therapeutics .

Pharmacokinetics

Its physical and chemical properties such as solubility, density, and boiling point play a significant role in its behavior and interaction with other substances .

Result of Action

The primary result of 2-Ethyl-2-adamantyl methacrylate’s action is the formation of polymers with specific properties. These polymers can be used in various applications, including the creation of drug delivery systems for targeted therapeutics, enhancing efficacy and reducing side effects in diseases such as cancer . It is also used in the production of semiconductor photoresists, sealants for optical semiconductors, and optical-electronic components .

Action Environment

The action of 2-Ethyl-2-adamantyl methacrylate can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, its polymerization reaction needs to be carried out under specific conditions . Additionally, safety measures should be taken when handling this compound, including using it in a well-ventilated place and avoiding contact with skin and eyes .

Safety and Hazards

The safety data sheet for 2-Ethyl-2-adamantyl methacrylate advises avoiding dust formation, breathing mist, gas, or vapors . It also recommends avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Orientations Futures

Propriétés

IUPAC Name |

(2-ethyl-2-adamantyl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O2/c1-4-16(18-15(17)10(2)3)13-6-11-5-12(8-13)9-14(16)7-11/h11-14H,2,4-9H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTVCFJTKSQXED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2CC3CC(C2)CC1C3)OC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60943303 | |

| Record name | 2-Ethyladamantan-2-yl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60943303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-2-adamantyl methacrylate | |

CAS RN |

209982-56-9 | |

| Record name | 2-Ethyl-2-adamantyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209982-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-ethyltricyclo(3.3.1.13,7)dec-2-yl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209982569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-ethyltricyclo[3.3.1.13,7]dec-2-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethyladamantan-2-yl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60943303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethyl-2-methacryloyloxyadamantane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 2-Ethyl-2-adamantyl methacrylate in photoresist materials?

A1: EAdMA primarily serves as a protective group in chemically amplified resists (CARs) [, ]. These resists rely on the photoacid-catalyzed deprotection of specific functional groups to induce solubility changes for pattern formation. The bulky adamantyl group in EAdMA enhances the resist's etch resistance, crucial for transferring high-resolution patterns onto substrates [].

Q2: How does incorporating EAdMA into a copolymer affect its dissolution rate?

A2: The inclusion of EAdMA, alongside other monomers like α-hydroxy-γ-butyrolactone methacrylate (GBLMA) and 2-methyl-2-adamantyl methacrylate (MAdMA), influences the overall chemical composition distribution within the terpolymer []. This distribution significantly impacts the solubility parameter (δ) of the resist material. Variations in δ values among terpolymers with similar molecular weights and average compositions directly correlate with differences in their dissolution rates [].

Q3: Can you elaborate on the impact of EAdMA on photoresist sensitivity and resolution in EUV lithography?

A3: Research suggests that EAdMA plays a crucial role in achieving sub-100 nm resolution in EUV lithography [, , ]. When incorporated into a polymer alongside 4-hydroxystyrene, EAdMA contributes to achieving sub-50 nm features []. This is likely attributed to the enhanced etch resistance provided by the bulky adamantyl group, enabling the resist to withstand the harsh conditions of the EUV lithography process.

Q4: Are there any studies comparing the reactivity of EAdMA to similar compounds?

A4: Yes, studies comparing the reactivity of the 2-ethyladamantyl (EAd) group to the 2-methyladamantyl (MAd) group under acidic conditions found that the EAd group exhibited a 2.5 times higher reactivity than the MAd group []. This difference in reactivity can be attributed to the slightly larger size and electron-donating nature of the ethyl group compared to the methyl group.

Q5: How does the incorporation of photoacid generators (PAGs) affect the performance of EAdMA-containing resists?

A5: Incorporating PAGs directly into the polymer backbone, creating a polymer-bound PAG resist, has shown several advantages over simply blending PAGs into the resist mixture [, , , , , , , ]. This approach has been shown to:

- Enhance sensitivity and contrast compared to conventional resists and blend-PAG polymers [].

- Potentially alleviate issues like PAG phase separation, non-uniform acid distribution, and acid migration during baking processes [, ].

- Potentially improve outgassing and acid diffusion control [].

- Lead to higher stability and lower line edge roughness (LER) [].

Q6: What are the future directions of research on EAdMA-containing photoresists?

A6: Future research on EAdMA-containing photoresists is likely to focus on further improving resolution, sensitivity, and line edge roughness to meet the demands of next-generation lithography techniques. This may involve:

- Exploring new PAG structures and optimizing their incorporation into the polymer backbone to maximize acid generation efficiency and minimize undesirable effects like acid diffusion [, , ].

- Investigating the impact of different EAdMA concentrations and copolymer compositions on lithographic performance [, ].

- Developing new processing conditions to further enhance the resolution and sensitivity of these resists [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-2-[2-({[(3-methoxybenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]nicotinonitrile](/img/structure/B1352859.png)

![[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride](/img/structure/B1352860.png)

![4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1352861.png)

![3-[2-(4-methoxyanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one](/img/structure/B1352873.png)

![2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetic acid](/img/structure/B1352887.png)

![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1352891.png)

![5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid](/img/structure/B1352892.png)

![4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1352897.png)